3-(3,5-dichloroanilino)-2-phenyl-1H-inden-1-one
Overview
Description
3,5-Dichloroaniline is a chemical compound with the molecular formula C6H5Cl2N . It’s used as an intermediate in the manufacturing of fungicides and pharmaceutical compounds .
Synthesis Analysis
The synthesis of 3,5-Dichloroaniline involves several steps. The process starts with 4-chloro-2-nitrotoluene, which is first chlorinated, rectified, and separated to obtain 4,6-dichloro o-nitrotoluene. This compound is then oxidized and hydrogenation reduced to obtain 4,6-dichloro amino benzoic acid. Finally, 4,6-dichloro amino benzoic acid is decarboxylated to obtain the product 3,5-dichloroaniline .Molecular Structure Analysis
The molecular structure of 3,5-Dichloroaniline consists of a benzene ring with two chlorine atoms and one amine group attached to it .Chemical Reactions Analysis
3,5-Dichloroaniline undergoes various chemical reactions. For example, it can undergo photolysis and hydrolysis in water .Physical and Chemical Properties Analysis
3,5-Dichloroaniline has an average mass of 162.017 Da and a monoisotopic mass of 160.979904 Da .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques and Physical Properties : Derivatives of 2-phenyl-1H-indene-1-one, closely related to 3-(3,5-dichloroanilino)-2-phenyl-1H-inden-1-one, have been synthesized and characterized using FT-IR, 1H NMR, mass spectrometry, and elemental analysis. These compounds show potential in intramolecular charge transfer and antibacterial activity for both gram-negative and gram-positive bacteria (El‐Sheshtawy & Baker, 2014).
Catalytic and Chemical Reactions
- Decarbonylative Cycloaddition : The synthesis of 2,3-dihydro-1H-inden-1-one derivatives via decarbonylative cycloaddition demonstrates the chemical versatility of these compounds in carbon-carbon bond cleavage reactions (Hu et al., 2022).
Biological Activities
- Antibacterial Properties : The potential use of indene-1-one derivatives, similar to the compound of interest, as antibacterial agents was investigated, showing effectiveness against both Pseudomonas aeruginosa and Methicillin Resistant Staphylococcus aureus (El‐Sheshtawy & Baker, 2014).
Pharmaceutical Development
- Development of Estrogen Receptor Modulators : In the context of developing selective estrogen receptor modulators, related compounds to this compound have shown promising effects in rat models for human hot flush, along with beneficial effects on lipid and bone metabolism while maintaining minimal impact on the uterus and breasts (Watanabe et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-(3,5-dichloroanilino)-2-phenylinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO/c22-14-10-15(23)12-16(11-14)24-20-17-8-4-5-9-18(17)21(25)19(20)13-6-2-1-3-7-13/h1-12,24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNZHWQCFOJCER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214771 | |
Record name | 3-[(3,5-Dichlorophenyl)amino]-2-phenyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-16-9 | |
Record name | 3-[(3,5-Dichlorophenyl)amino]-2-phenyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946386-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3,5-Dichlorophenyl)amino]-2-phenyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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